molecular formula C17H14ClN3OS B11351802 3-(3-Chlorophenyl)-1-pyridin-2-yl-1-(thiophen-2-ylmethyl)urea

3-(3-Chlorophenyl)-1-pyridin-2-yl-1-(thiophen-2-ylmethyl)urea

Cat. No.: B11351802
M. Wt: 343.8 g/mol
InChI Key: KLDGDZLTPFFRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA typically involves the reaction of 3-chlorophenyl isocyanate with pyridin-2-ylamine and thiophen-2-ylmethanol. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could inhibit or activate these targets, leading to a therapeutic effect. Detailed studies, including molecular docking and in vitro assays, would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(pyridin-2-yl)urea: Lacks the thiophene moiety.

    1-(3-Chlorophenyl)-3-(thiophen-2-yl)urea: Lacks the pyridine moiety.

    1-(Pyridin-2-yl)-3-(thiophen-2-yl)urea: Lacks the chlorophenyl moiety.

Uniqueness

1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA is unique due to the presence of all three functional groups: chlorophenyl, pyridinyl, and thiophenyl. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-pyridin-2-yl-1-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C17H14ClN3OS/c18-13-5-3-6-14(11-13)20-17(22)21(12-15-7-4-10-23-15)16-8-1-2-9-19-16/h1-11H,12H2,(H,20,22)

InChI Key

KLDGDZLTPFFRKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.